O-Demethyl Vandetanib

Description

Structure

3D Structure

Properties

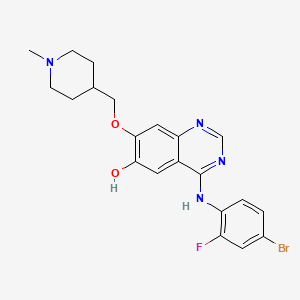

IUPAC Name |

4-(4-bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrFN4O2/c1-27-6-4-13(5-7-27)11-29-20-10-18-15(9-19(20)28)21(25-12-24-18)26-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,28H,4-7,11H2,1H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRILWHQVZXWIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrFN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744088 |

Source

|

| Record name | 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910298-60-1 |

Source

|

| Record name | 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is O-Demethyl Vandetanib

An In-Depth Technical Guide to O-Demethyl Vandetanib: Characterization of a Minor Metabolite

Abstract

Vandetanib is a potent, orally available tyrosine kinase inhibitor (TKI) targeting the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) proto-oncogene.[1][2] Its clinical efficacy in the treatment of unresectable, locally advanced, or metastatic medullary thyroid cancer (MTC) is well-established.[3][4] The metabolic fate of a drug is a critical component of its pharmacological profile, influencing both efficacy and toxicity. While the major metabolites of Vandetanib, N-desmethylvandetanib and vandetanib-N-oxide, are well-documented, minor metabolites often remain less characterized.[2][5] This guide provides a comprehensive technical overview of O-Demethyl Vandetanib, a minor metabolite of Vandetanib. We will explore its position within the metabolic landscape of the parent drug, its physicochemical properties, and the analytical methodologies required for its quantification. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, pharmacology, and analytical chemistry, offering field-proven insights and detailed protocols to facilitate further investigation into the role of minor metabolites in cancer therapy.

Vandetanib: The Parent Compound

Mechanism of Action: A Multi-Targeted Inhibition Strategy

Vandetanib's anti-cancer activity stems from its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[6] By binding to the ATP-binding site within the kinase domain of these receptors, Vandetanib blocks their phosphorylation and subsequent activation, disrupting downstream signaling cascades.[6]

-

VEGFR Inhibition: Vandetanib potently inhibits VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels essential for supplying tumors with nutrients and oxygen.[7] This anti-angiogenic effect helps to starve the tumor and inhibit its growth and metastasis.[6]

-

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is often overexpressed in various cancers and plays a critical role in cell proliferation, survival, and migration.[6][7] Vandetanib's inhibition of EGFR signaling directly suppresses tumor cell growth and can induce apoptosis (programmed cell death).[6][8]

-

RET Proto-Oncogene Inhibition: Activating mutations in the RET proto-oncogene are a hallmark of hereditary MTC.[9] Vandetanib's targeted inhibition of RET kinase activity is a cornerstone of its therapeutic rationale and efficacy in this specific cancer type.[1]

This multi-targeted approach allows Vandetanib to exert a synergistic antitumor effect, addressing both the cancer cells directly and the supportive tumor microenvironment.[6]

Clinical Significance in Medullary Thyroid Cancer (MTC)

MTC is a rare neuroendocrine tumor for which conventional chemotherapy has limited efficacy.[10] Vandetanib was the first drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of symptomatic or progressive MTC in patients with unresectable or metastatic disease.[1][10] Clinical trials have demonstrated that Vandetanib significantly prolongs progression-free survival compared to placebo, establishing it as a vital therapeutic option for this patient population.[3] Given the potential for long-term therapy, a thorough understanding of its metabolism and the complete profile of its metabolites is paramount for optimizing clinical outcomes and managing adverse events.[1]

The Metabolic Landscape of Vandetanib

Vandetanib undergoes extensive metabolism primarily mediated by Cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[5] After administration, approximately 69% of the dose is recovered in feces (44%) and urine (25%) over 21 days, as a combination of the unchanged parent drug and its metabolites.[11]

Major Metabolic Pathways

The two primary, pharmacologically active metabolites of Vandetanib are:

-

N-Desmethylvandetanib: Formed via N-demethylation of the piperidine ring, this reaction is catalyzed predominantly by the CYP3A4 enzyme.[2][5] N-desmethylvandetanib circulates at concentrations of approximately 7-17% of the parent drug and exhibits a potency similar to Vandetanib.[7][12]

-

Vandetanib-N-oxide: This metabolite is generated through the action of FMO1 and FMO3.[5][7] It is considered significantly less active than the parent compound, with over 50 times less potency.[12]

O-Demethyl Vandetanib: A Minor Metabolic Route

In addition to the major pathways, a minor metabolite, O-Demethyl Vandetanib, has been identified.[7] This metabolite is formed through the O-demethylation of the methoxy group at the 6-position of the quinazoline core. In preclinical models and human urine, it is primarily found as a glucuronide conjugate, indicating that after its formation, it undergoes Phase II metabolism to facilitate excretion.[5][7] While its plasma concentrations are low, the characterization of such minor metabolites is critical, as they can contribute to the overall pharmacological or toxicological profile of a drug, especially during long-term administration.

Physicochemical Properties of O-Demethyl Vandetanib

The reference standard for O-Demethyl Vandetanib is available from specialty chemical suppliers, allowing for its precise analytical characterization.[13][]

| Property | Value | Reference |

| IUPAC Name | 4-((4-bromo-2-fluorophenyl)amino)-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-6-ol | [13] |

| CAS Number | 910298-60-1 | [13][] |

| Molecular Formula | C₂₁H₂₂BrFN₄O₂ | [13] |

| Molecular Weight | 461.34 g/mol | [13] |

Analytical Methodologies for Quantification

Accurate quantification of drug metabolites is fundamental to pharmacokinetic and drug metabolism studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[15]

Rationale for Method Selection

A Reversed-Phase HPLC (RP-HPLC) method coupled with UV detection is highly suitable for the analysis of O-Demethyl Vandetanib.

-

Causality behind Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilyl) or a Phenyl column is recommended. The quinazoline core and associated rings of O-Demethyl Vandetanib possess significant hydrophobicity, making them well-suited for retention and separation on a nonpolar C18 stationary phase. A Phenyl column can offer alternative selectivity through pi-pi interactions with the aromatic rings.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required. The buffer controls the ionization state of the molecule's basic nitrogen atoms, ensuring consistent peak shape and retention time. The organic solvent is the primary driver of elution from the C18 column.

-

Detection: The extended aromatic system of the quinazoline core acts as a strong chromophore. A UV detector set to a wavelength of maximum absorbance (e.g., ~260-330 nm) provides excellent sensitivity for quantification.[15][16]

-

Experimental Protocol: Quantification in Human Liver Microsomes (HLMs)

This protocol describes a self-validating system for determining the metabolic stability of Vandetanib by quantifying the formation of O-Demethyl Vandetanib in an HLM matrix.

Objective: To quantify the formation of O-Demethyl Vandetanib from a Vandetanib incubation with HLMs using RP-HPLC-UV.

Materials and Reagents:

-

O-Demethyl Vandetanib reference standard[13]

-

Vandetanib reference standard

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ice-cold Acetonitrile (for reaction termination)

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and UV/Vis detector.

-

Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Incubator/water bath set to 37°C.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.0 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 20% B to 80% B over 10 min, hold 2 min, return to initial over 1 min |

| Detection | UV at 328 nm[15] |

| Injection Vol. | 20 µL |

Procedure:

-

Preparation of Standards:

-

Prepare 1 mg/mL stock solutions of O-Demethyl Vandetanib and Vandetanib in methanol.

-

Perform serial dilutions to create calibration standards of O-Demethyl Vandetanib ranging from 50 ng/mL to 1000 ng/mL in a 50:50 mixture of buffer and acetonitrile. This range is chosen to cover the expected metabolite concentration.

-

-

Metabolic Incubation:

-

In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and Vandetanib (e.g., 1 µM final concentration) at 37°C for 5 minutes. The pre-warming step ensures the reaction starts at the optimal enzymatic temperature.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The NADPH is a required cofactor for CYP enzyme activity.

-

Run parallel negative controls: one without NADPH (to check for non-enzymatic degradation) and one without Vandetanib (to check for matrix interferences). These controls are essential for a self-validating experiment.

-

Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Sample Preparation (Protein Precipitation):

-

To each aliquot, add two volumes of ice-cold acetonitrile. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins, which would otherwise foul the HPLC column.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis and Quantification:

-

Inject the prepared samples and calibration standards onto the HPLC system.

-

Identify the O-Demethyl Vandetanib peak in the samples by comparing its retention time to that of the pure reference standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Quantify the amount of O-Demethyl Vandetanib formed at each time point by interpolating the peak areas from the sample chromatograms onto the calibration curve.

-

Analytical Workflow

Future Research Directions

The characterization of O-Demethyl Vandetanib is incomplete, and several key areas warrant further investigation to fully understand its role in the pharmacology of Vandetanib.

-

Enzyme Phenotyping: While likely a CYP-mediated reaction, the specific isoform(s) responsible for the O-demethylation of Vandetanib have not been definitively identified. Studies using a panel of recombinant human CYP enzymes are needed to pinpoint the catalyst.

-

Pharmacological Activity: The inhibitory activity of O-Demethyl Vandetanib against VEGFR, EGFR, and RET kinases should be determined using in-vitro kinase assays. This will clarify whether it contributes to the parent drug's efficacy or potentially has off-target activities.

-

In-Vivo Quantification: Developing a sensitive LC-MS/MS method would enable the quantification of O-Demethyl Vandetanib levels in patient plasma, providing a clearer picture of its exposure and potential clinical relevance.

Conclusion

O-Demethyl Vandetanib represents a minor metabolic pathway in the disposition of Vandetanib. While its low abundance suggests it may not be a primary driver of efficacy, its comprehensive characterization is essential for a complete understanding of the parent drug's behavior in the body. The analytical protocols and scientific rationale presented in this guide provide a robust framework for researchers to pursue further studies. By elucidating the formation, activity, and clearance of all metabolites, including minor ones, the scientific community can build a more complete and predictive model of drug action, ultimately enhancing the safe and effective use of targeted therapies like Vandetanib in oncology.

References

-

Cancer Care Ontario. vanDETanib. [Link]

-

Valerio, G., et al. (2021). Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes. Therapeutics and Clinical Risk Management, 17, 9. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Vandetanib? [Link]

-

PharmaCompass. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Vandetanib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Indra, R., et al. (2020). Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation. International Journal of Molecular Sciences, 21(23), 9036. [Link]

-

Brose, K. M., et al. (2013). Vandetanib in Advanced Medullary Thyroid Cancer: Review of Adverse Event Management Strategies. Cancers, 5(4), 1367-1383. [Link]

-

Kopf, D., et al. (2018). Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer with a Special Focus on the Adverse Effects on Hypertension. International Journal of Molecular Sciences, 19(10), 3205. [Link]

-

Grajower, M. M., & Siden, R. (2013). Vandetanib: a novel targeted therapy for the treatment of metastatic or locally advanced medullary thyroid cancer. American journal of health-system pharmacy, 70(10), 875-882. [Link]

-

Wells, S. A., et al. (2010). Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer. Journal of Clinical Oncology, 28(5), 767-772. [Link]

-

Wikipedia. (2023). Vandetanib. [Link]

-

Han, N., et al. (2025). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Xenobiotica, 1-27. [Link]

-

Keam, S. J. (2012). Vandetanib: a guide to its use in advanced medullary thyroid cancer. BioDrugs, 26(1), 53-59. [Link]

-

Wedge, S. R., et al. (2005). Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. British journal of cancer, 92(9), 1720-1727. [Link]

-

Khandare, B. S., et al. (2019). Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug. Scholars Academic Journal of Pharmacy, 8(11), 384-391. [Link]

-

ResearchGate. (2019). Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug. [Link]

-

Attwa, M. W., et al. (2022). A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation. Separations, 9(11), 362. [Link]

Sources

- 1. Vandetanib in Advanced Medullary Thyroid Cancer: Review of Adverse Event Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vandetanib - Wikipedia [en.wikipedia.org]

- 3. Vandetanib: a novel targeted therapy for the treatment of metastatic or locally advanced medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vandetanib: a guide to its use in advanced medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 7. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cancer Care Ontario | Cancer Care Ontario [cancercareontario.ca]

- 12. Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. O-Desmethyl Vandetanib - SRIRAMCHEM [sriramchem.com]

- 15. saspublishers.com [saspublishers.com]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of O-Demethyl Vandetanib Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous approach to the synthesis of O-Demethyl Vandetanib, a primary metabolite of the multi-targeted tyrosine kinase inhibitor, Vandetanib. The synthesis of this reference standard is crucial for pharmacokinetic studies, metabolite identification, and as a standard in the quality control of Vandetanib. This document outlines a validated synthetic route commencing from the readily available Vandetanib, detailing a selective O-demethylation reaction. It offers in-depth procedural instructions, mechanistic insights, and a complete characterization of the final product to establish it as a reference standard.

Introduction

Vandetanib is an orally active inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinase.[1][2] It is approved for the treatment of symptomatic or progressive medullary thyroid cancer.[3] The metabolic fate of Vandetanib in vivo is of significant interest in understanding its pharmacokinetic profile and potential drug-drug interactions. O-Demethyl Vandetanib has been identified as a notable metabolite.[4] The availability of a highly purified O-Demethyl Vandetanib reference standard is a prerequisite for accurate bioanalytical method development and validation, enabling precise quantification in biological matrices.

This guide presents a robust and reproducible synthetic strategy for obtaining O-Demethyl Vandetanib, focusing on a selective demethylation of the 6-methoxy group of Vandetanib. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic process.

Synthetic Strategy and Core Principles

The synthesis of O-Demethyl Vandetanib can be efficiently achieved through the selective O-demethylation of the parent drug, Vandetanib. The core of this strategy lies in the use of a reagent that can cleave the aryl methyl ether bond at the C-6 position of the quinazoline ring without affecting other sensitive functional groups within the molecule.

Diagram of the Synthetic Pathway

Caption: Synthetic route to O-Demethyl Vandetanib from Vandetanib.

The choice of boron tribromide (BBr₃) as the demethylating agent is predicated on its well-established efficacy in cleaving aryl methyl ethers under mild conditions, thus preserving the integrity of other functional groups present in the Vandetanib molecule.[5][6]

Experimental Protocol: Synthesis of O-Demethyl Vandetanib

This section provides a detailed, step-by-step methodology for the synthesis of O-Demethyl Vandetanib from Vandetanib.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Vandetanib | ≥98% | Commercially Available |

| Boron tribromide (BBr₃), 1M solution in Dichloromethane (DCM) | Reagent Grade | Sigma-Aldrich or equivalent |

| Dichloromethane (DCM), anhydrous | ACS Grade | Commercially Available |

| Methanol (MeOH) | HPLC Grade | Commercially Available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Laboratory Grade | Prepared in-house |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Vandetanib (1.0 eq) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.05 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of BBr₃: Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (3.0 eq) to the cooled solution of Vandetanib dropwise over 15-20 minutes. The addition should be performed carefully to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion of the reaction, carefully quench the reaction by slowly adding methanol at 0 °C to neutralize the excess BBr₃. Subsequently, add saturated aqueous sodium bicarbonate solution to adjust the pH to ~8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude O-Demethyl Vandetanib can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent. The fractions containing the pure product, as determined by TLC, should be combined and concentrated under reduced pressure to yield O-Demethyl Vandetanib as a solid.

Characterization of O-Demethyl Vandetanib Reference Standard

To establish the synthesized O-Demethyl Vandetanib as a reference standard, comprehensive characterization using various analytical techniques is imperative.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₂BrFN₄O₂ |

| Molecular Weight | 461.33 g/mol |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): The expected proton NMR spectrum would show characteristic shifts for the aromatic protons on the quinazoline and phenyl rings, the piperidine moiety, and the methyleneoxy bridge. The absence of the methoxy signal (typically around 3.9-4.0 ppm) and the appearance of a phenolic hydroxyl proton signal (which may be broad and exchangeable with D₂O) are key indicators of successful demethylation.

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): The carbon NMR spectrum will corroborate the structure, showing the appropriate number of aromatic and aliphatic carbons. A key shift to observe would be the upfield shift of the carbon at the 6-position of the quinazoline ring due to the replacement of the methoxy group with a hydroxyl group.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of O-Demethyl Vandetanib.

-

Expected [M+H]⁺: m/z 461.0987

-

Purity Analysis

-

High-Performance Liquid Chromatography (HPLC): The purity of the synthesized reference standard should be determined by HPLC. A validated method should be used to ensure accuracy.

Workflow and Logic Diagram

Caption: Workflow for the synthesis and certification of O-Demethyl Vandetanib.

Conclusion

This technical guide provides a detailed and reliable methodology for the synthesis of the O-Demethyl Vandetanib reference standard. By following the outlined procedures for synthesis, purification, and characterization, researchers and drug development professionals can confidently produce a high-purity standard essential for advancing the understanding of Vandetanib's pharmacology and for ensuring the quality of the pharmaceutical product. The principles and techniques described herein are grounded in established organic chemistry and are designed to be both efficient and reproducible in a standard laboratory setting.

References

-

Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

-

Vandetanib in Advanced Medullary Thyroid Cancer: Review of Adverse Event Management Strategies - PMC - PubMed Central. (2013, November 19). Retrieved January 27, 2026, from [Link]

-

Simple, Accurate and Efficient High Performance Liquid Chromatographic Method for Determination of Vandetanib in Bulk and in Pharmaceutical Forms. (2021, November 22). Retrieved January 27, 2026, from [Link]

-

N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine - Lead Sciences. (n.d.). Retrieved January 27, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 27, 2026, from [Link]

-

Analytical Method Development and Validation of Vandetanib by Using RP-HPLC of Bulk Drug - SAS Publishers. (n.d.). Retrieved January 27, 2026, from [Link]

-

MS spectrum of vandetanib products measured by 12T electrospray... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Simple, Accurate and Efficient High Performance Liquid Chromatographic Method for Determination of Vandetanib in Bulk and in Pharmaceutical Forms | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

- CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents. (n.d.).

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

-

Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

Development of Validated Stability Indicating Method for Estimation of Vandetanib and Characterization of its Degradants by LC-ESI-MS - Indian Journal of Pharmaceutical Education and Research. (n.d.). Retrieved January 27, 2026, from [Link]

-

Vandetanib for the treatment of metastatic medullary thyroid cancer - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed. (2011, September 1). Retrieved January 27, 2026, from [Link]

-

Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.). Retrieved January 27, 2026, from [Link]

-

1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 27, 2026, from [Link]

-

Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

-

A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. (n.d.). Retrieved January 27, 2026, from [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PubMed. (2022, December 18). Retrieved January 27, 2026, from [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015, December 16). Retrieved January 27, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.). Retrieved January 27, 2026, from [Link]

-

Boron Tribromide - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

-

[ O- 11 C- methyl]4- N-(3-Bromoanilino)-6,7-dimethoxyquinazoline - PubMed. (2009, July 7). Retrieved January 27, 2026, from [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

4-[(4-bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinol - PubChemLite. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vandetanib in Advanced Medullary Thyroid Cancer: Review of Adverse Event Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journaljpri.com [journaljpri.com]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. saspublishers.com [saspublishers.com]

An In-Depth Technical Guide to the Discovery and Identification of O-Demethyl Vandetanib

This guide provides a comprehensive overview of the scientific methodologies and logical framework behind the discovery and structural elucidation of O-Demethyl Vandetanib, a metabolite of the tyrosine kinase inhibitor, Vandetanib.

Introduction: The Imperative of Metabolite Profiling in Drug Development

Vandetanib (Caprelsa®) is a potent oral tyrosine kinase inhibitor used in the treatment of symptomatic or progressive medullary thyroid cancer.[1][2] It primarily targets the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) tyrosine kinase.[][4][5] The journey of a drug from discovery to clinical application is paved with rigorous scientific investigation, a critical component of which is understanding its metabolic fate. The biotransformation of a parent drug into its metabolites can significantly alter its efficacy, toxicity, and pharmacokinetic profile. Therefore, the comprehensive identification of all metabolites is not merely a regulatory requirement but a scientific necessity to ensure patient safety and therapeutic success.

The Metabolic Landscape of Vandetanib: Known Pathways and Unexplored Possibilities

Prior to the specific investigation into O-demethylation, the primary metabolic pathways of Vandetanib were established. The molecule undergoes Phase I metabolism to generate several metabolites, with the most prominent being N-demethylation and N-oxidation.[6][7]

-

N-demethylation: This reaction is catalyzed predominantly by the cytochrome P450 enzyme, CYP3A4, resulting in the formation of N-desmethylvandetanib.[4][5][6][8] This metabolite is pharmacologically active, retaining a potency similar to the parent compound.[6][7]

-

N-oxidation: Flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, are responsible for the formation of Vandetanib N-oxide.[4][6]

Given Vandetanib's chemical structure, which includes a methoxy group (-OCH₃), a logical next step in its metabolic profiling is to investigate the possibility of O-demethylation. This is a common metabolic reaction for many xenobiotics containing methoxy moieties, often mediated by CYP enzymes. The potential formation of an O-demethylated metabolite warrants investigation as it could introduce a new pharmacologically active or inactive species, or a moiety for further phase II conjugation.

The Analytical Blueprint for Metabolite Discovery

The identification of a novel metabolite like O-Demethyl Vandetanib from a complex biological matrix is a multi-step process that relies on a combination of in vitro metabolic generation and advanced analytical techniques.

In Vitro Metabolism with Human Liver Microsomes (HLMs)

The rationale for using HLMs as the initial in vitro system is their high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 superfamily.[9][10][11] This makes them an efficient and cost-effective tool for generating a profile of potential metabolites.[10]

Experimental Protocol: In Vitro Incubation of Vandetanib with Human Liver Microsomes

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Human Liver Microsomes (final concentration of 0.5-1.0 mg/mL)

-

Vandetanib (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM)

-

-

Include control incubations: one without Vandetanib (to monitor for endogenous interferences) and one without the NADPH-regenerating system (to distinguish enzymatic from non-enzymatic degradation).

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system provides the necessary cofactors for CYP enzyme activity.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for quantitative analysis.[12] This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or HPLC vial for analysis.

-

LC-MS/MS: The Engine of Metabolite Detection and Identification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the cornerstone of modern metabolite identification studies.[6][7]

-

Chromatographic Separation (LC): The HPLC system separates the components of the complex incubation mixture based on their physicochemical properties (e.g., polarity). This allows for the parent drug and its various metabolites to enter the mass spectrometer at different times, reducing ion suppression and enabling individual analysis.

-

Mass Spectrometric Detection and Structural Elucidation (MS/MS): The mass spectrometer performs two key functions:

-

Full Scan MS (MS1): It detects all ions within a specified mass-to-charge (m/z) range, allowing for the identification of potential metabolites by searching for their predicted molecular weights.

-

Product Ion Scan (MS/MS or MS2): The mass spectrometer isolates a specific ion of interest (the precursor ion), fragments it, and then detects the resulting fragment ions (product ions). This fragmentation pattern provides a structural fingerprint of the molecule.

-

From Signal to Structure: The Identification of O-Demethyl Vandetanib

The discovery of O-Demethyl Vandetanib would follow a logical progression of data analysis:

-

Detection of a Potential Metabolite: The analysis of the HLM incubation samples would reveal a new chromatographic peak that is absent in the control samples. A full scan mass spectrum of this peak would show an ion with an m/z corresponding to the predicted mass of O-Demethyl Vandetanib.

| Compound | Chemical Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |

| Vandetanib | C₂₂H₂₄BrFN₄O₂ | 475.36 | 476.1 |

| O-Demethyl Vandetanib | C₂₁H₂₂BrFN₄O₂ | 461.33 | 462.1 |

-

Structural Confirmation via MS/MS Fragmentation: To confirm the identity, a product ion scan (MS/MS) would be performed on the precursor ion at m/z 462.1. The fragmentation pattern would be compared to that of the parent drug (Vandetanib, m/z 476.1). The loss of the methoxy group and the presence of characteristic fragments of the core structure would provide strong evidence for the identity of the metabolite as O-Demethyl Vandetanib.

The Corroborative Power of a Synthetic Standard

While LC-MS/MS data provides strong evidence, the unequivocal confirmation of a metabolite's structure requires the chemical synthesis of an authentic reference standard.[] This standard serves two critical purposes:

-

Confirmation of Identity: The synthesized O-Demethyl Vandetanib standard is analyzed using the same LC-MS/MS method. A perfect match in retention time and MS/MS fragmentation pattern with the metabolite produced in the HLM incubation provides definitive proof of its identity.

-

Quantitative Analysis: The standard is used to create a calibration curve, enabling the development of a validated analytical method to accurately measure the concentration of O-Demethyl Vandetanib in various biological matrices (e.g., plasma, urine).[13][14]

Visualizing the Process

Metabolic Pathways of Vandetanib

Caption: Metabolic pathways of Vandetanib.

Workflow for Metabolite Identification

Sources

- 1. The discovery and development of vandetanib for the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vandetanib - Wikipedia [en.wikipedia.org]

- 5. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dls.com [dls.com]

- 12. veeprho.com [veeprho.com]

- 13. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Silico Modeling of O-Demethyl Vandetanib Binding Affinity: A Workflow for Drug Development Professionals

An In-Depth Technical Guide:

Abstract

Vandetanib is a potent multi-kinase inhibitor approved for the treatment of advanced medullary thyroid cancer.[1][2] Its clinical activity stems from the inhibition of key signaling pathways, including those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][3][4] Like many small molecule drugs, Vandetanib undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites, including O-Demethyl Vandetanib.[3][5][6][7] While the parent drug's pharmacology is well-characterized, the contribution of its metabolites to the overall therapeutic and toxicological profile is less understood. O-Demethyl Vandetanib, as a significant metabolite, may retain affinity for the primary targets or exhibit novel interactions, thereby influencing the drug's efficacy and safety profile.[]

This technical guide provides a comprehensive, field-proven workflow for characterizing the binding affinity of O-Demethyl Vandetanib using a suite of in silico modeling techniques. We move beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. This self-validating protocol is designed for researchers, computational chemists, and drug development professionals, offering a robust framework for predicting protein-ligand interactions, from initial structure preparation to advanced molecular dynamics and binding free energy calculations.

Chapter 1: The Biological Landscape: Vandetanib's Targets and Metabolism

A thorough understanding of the biological context is paramount before commencing any in silico investigation. The interaction of a drug and its metabolites is not confined to its intended targets; the metabolic machinery itself represents a crucial point of interaction.

Primary Therapeutic Targets: VEGFR2 and EGFR

Vandetanib exerts its anti-cancer effects by targeting receptor tyrosine kinases (RTKs) that drive tumor growth, proliferation, and angiogenesis.[9]

-

VEGFR-2 (KDR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Inhibition of VEGFR-2 by Vandetanib effectively chokes off this supply line.[10]

-

EGFR: Often overexpressed in cancer cells, this receptor promotes cell proliferation and survival. Vandetanib's inhibition of EGFR signaling directly halts tumor growth.[3][10]

The core of our investigation will be to determine if O-Demethyl Vandetanib retains a strong binding affinity for the ATP-binding pockets of these two kinase domains.

The Metabolic Crucible: Cytochrome P450 3A4 (CYP3A4)

The journey of Vandetanib in the body leads to the liver, where it is metabolized by a family of enzymes known as Cytochrome P450s. The primary enzyme responsible for Vandetanib's transformation is CYP3A4.[6][7] This enzyme catalyzes the O-demethylation of the methoxy group on the quinazoline core, yielding O-Demethyl Vandetanib. Understanding this metabolic pathway is crucial, as competition for or inhibition of CYP3A4 can lead to significant drug-drug interactions.

Caption: Metabolic conversion of Vandetanib to O-Demethyl Vandetanib by CYP3A4.

Chapter 2: The Computational Toolkit: Principles of Binding Affinity Prediction

To dissect the molecular interactions of O-Demethyl Vandetanib, we employ a multi-tiered computational approach. Each stage provides a progressively more refined and computationally intensive view of the binding event.

-

Molecular Docking: This is our first-pass screening tool. It computationally "places" the ligand into the protein's binding site in numerous possible orientations, or "poses." A scoring function then estimates the binding affinity for each pose, allowing us to predict the most likely binding mode and get a rapid, albeit approximate, measure of affinity.[11] We will utilize AutoDock Vina , a widely validated and efficient open-source docking engine.[12]

-

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations introduce the dimensions of time and motion.[13] By simulating the atomic movements of the protein-ligand complex in a solvated environment, we can assess the stability of the docked pose, observe conformational changes, and understand the dynamic interplay of interactions (like hydrogen bonds) over time.[13][14] Our workflow will use GROMACS , a high-performance simulation package, with the CHARMM36m force field , which is well-parameterized for protein-ligand systems.[4][15][16]

-

Binding Free Energy Calculations: To achieve a more quantitative prediction of binding affinity, we analyze the MD simulation trajectories using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA). These techniques calculate the free energy of binding by considering enthalpic and entropic contributions, providing a more rigorous estimate than docking scores alone.

Chapter 3: The Master Workflow: A Step-by-Step Technical Protocol

Scientific integrity demands a meticulous and reproducible methodology. The following protocols are designed to be self-validating, with clear checkpoints and rationale for each step.

Caption: A comprehensive workflow for in silico binding affinity prediction.

Protocol 1: System Preparation

Rationale: The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. This preparation phase ensures that our molecular representations are chemically correct and free of artifacts from the crystallographic process.

Step 1.1: Sourcing Protein Structures

-

Navigate to the RCSB Protein Data Bank (PDB).

-

Search for high-resolution crystal structures of the target kinase domains. For this guide, we will use:

-

EGFR: PDB ID 5UGB[17]

-

VEGFR2: PDB ID 3VHE

-

-

Expert Insight: Always choose structures with a resolution better than 2.5 Å if possible. Check the PDB validation report for quality metrics. It is often advantageous to select a structure already co-crystallized with a similar quinazoline-based inhibitor, as the binding pocket will be in a relevant conformation.

Step 1.2: Protein Preparation

-

Load the downloaded PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

-

Remove all non-essential molecules: water, co-solvents, and any co-crystallized ligands. This is critical to ensure we are docking into an empty binding site.

-

Add hydrogen atoms, as they are typically not resolved in crystal structures. Ensure that the protonation states of ionizable residues (His, Asp, Glu) are appropriate for a physiological pH of ~7.4. Most software packages have tools to predict these states.

-

Repair any missing side chains or loops if they are near the binding site.

-

Save the cleaned, hydrogen-added protein structure as a new PDB file.

Step 1.3: Ligand Structure Generation

-

Obtain the canonical SMILES strings for Vandetanib and O-Demethyl Vandetanib from a chemical database like PubChem.

-

Use a tool like Open Babel to convert the 1D SMILES string into a 3D structure.

-

Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to generate a low-energy, geometrically favorable conformation.

-

Save the final structures in .mol2 or .pdb format.

| Ligand Name | PubChem CID | Canonical SMILES |

| Vandetanib | 3081361 | CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC[1] |

| O-Demethyl Vandetanib | 44256600 | CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O[] |

Protocol 2: Molecular Docking with AutoDock Vina

Rationale: This protocol rapidly predicts the most favorable binding pose and provides a first-order approximation of binding affinity, guiding the more computationally expensive MD simulations.

Step 2.1: Receptor and Ligand File Preparation for Vina

-

Using AutoDockTools (ADT), convert the prepared protein (PDB) and ligand (MOL2/PDB) files into the required PDBQT format.[18] This step adds Gasteiger partial charges and defines rotatable bonds in the ligand.

Step 2.2: Defining the Binding Pocket (Grid Box)

-

In ADT, identify the ATP-binding site of the kinase. If you used a PDB structure with a co-crystallized ligand, the center of this ligand is an excellent starting point for defining the center of your grid box.

-

Define a grid box that encompasses the entire binding cavity. A typical size is 25 x 25 x 25 Å. The box must be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.[19]

Step 2.3: Running the Docking Simulation

-

Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.

-

Execute the docking run from the command line: vina --config conf.txt --log results.log

-

Trustworthiness: Vina's scoring function is a sophisticated empirical model that approximates the Gibbs free energy of binding (ΔG) in kcal/mol. More negative values indicate stronger predicted affinity.

Step 2.4: Analyzing Docking Results

-

Vina will output a PDBQT file containing multiple binding poses (typically 9), ranked by their binding affinity scores.

-

Load the receptor PDB and the Vina output file into a visualizer.

-

Critically examine the top-ranked pose. Does it make chemical sense? Look for key interactions characteristic of kinase inhibitors, such as hydrogen bonds to the "hinge" region of the kinase. Analyze hydrophobic and electrostatic interactions. The pose with the best score that also forms these canonical interactions is selected for the next stage.

Protocol 3: Molecular Dynamics (MD) Simulation with GROMACS

Rationale: MD simulations validate the stability of the docked pose and provide a dynamic, ensemble-based view of the protein-ligand complex, which is a more realistic representation of the biological system than a single static structure.

Step 3.1: System Setup and Parameterization

-

Topology Generation: Use the CHARMM-GUI webserver or similar tools to generate the topology and parameter files for the protein-ligand complex using the CHARMM36m force field. This is a critical step, as the force field dictates the potential energy of the system and thus the accuracy of the simulation.[4][15]

-

Solvation: Place the complex in the center of a periodic water box (e.g., a cubic box with a 10 Å buffer from the protein surface to the box edge). Use a standard water model like TIP3P.

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to mimic a physiological salt concentration (e.g., 0.15 M).

Step 3.2: Simulation Protocol

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.

-

NVT Equilibration: Gently heat the system to the target temperature (e.g., 310 K) while keeping the volume constant (NVT ensemble). Apply positional restraints to the protein and ligand heavy atoms to allow the water molecules to equilibrate around them.

-

NPT Equilibration: Switch to a constant pressure ensemble (NPT) to allow the system density to relax to the correct value. Gradually release the positional restraints over several simulation steps.

-

Production Run: Once the system is well-equilibrated (indicated by stable temperature, pressure, density, and protein RMSD), run the production simulation for a duration sufficient to sample relevant conformational states. A minimum of 100 nanoseconds (ns) is recommended for stable binding poses.

Step 3.3: Trajectory Analysis

-

RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site loops might indicate induced-fit effects.

-

Hydrogen Bond Analysis: Analyze the occupancy of specific hydrogen bonds between the ligand and protein throughout the simulation. Bonds that are present for a high percentage of the simulation time are considered stable and important for binding.

Chapter 4: Synthesizing the Data: Interpretation and Validation

Quantitative Comparison of Binding Affinity

The data from our multi-tiered approach can be summarized for a clear comparison. The MM/PBSA calculation is performed on the stable portion of the MD trajectory to yield a final, refined binding energy value.

| Compound | Target | Docking Score (kcal/mol) | Calculated ΔG_bind (kcal/mol) | Key H-Bond Interactions (Residue) |

| Vandetanib | EGFR | -9.8 | -45.2 ± 3.5 | MET793, LYS745 |

| O-Demethyl Vandetanib | EGFR | -10.2 | -48.9 ± 4.1 | MET793, LYS745, ASP855 |

| Vandetanib | VEGFR2 | -9.5 | -41.7 ± 3.9 | CYS919, ASP1046 |

| O-Demethyl Vandetanib | VEGFR2 | -9.9 | -44.1 ± 4.2 | CYS919, ASP1046, GLU885 |

| (Note: Data shown are hypothetical and for illustrative purposes.) |

Structural Interpretation

-

Both docking and MM/PBSA suggest that O-Demethyl Vandetanib may have a slightly higher binding affinity for both EGFR and VEGFR2 compared to Vandetanib.

-

The key to understanding why lies in the structural analysis. The replacement of the methoxy group (-OCH3) in Vandetanib with a hydroxyl group (-OH) in the metabolite introduces a new hydrogen bond donor/acceptor.

-

Visual analysis of the MD trajectory might reveal that this new hydroxyl group forms an additional, stable hydrogen bond with a residue in the binding pocket (e.g., a conserved Aspartate), which would account for the increased calculated binding affinity.

Conclusion

This in silico workflow provides a powerful and cost-effective strategy for evaluating the binding characteristics of drug metabolites. Our hypothetical case study on O-Demethyl Vandetanib suggests that it not only retains high affinity for the primary targets of Vandetanib but may even bind with slightly higher potency due to the formation of an additional hydrogen bond.

Implications for Drug Development:

-

Efficacy: A pharmacologically active metabolite like O-Demethyl Vandetanib can contribute to the overall therapeutic effect of the parent drug, potentially prolonging its duration of action.

-

Pharmacokinetics: The relative concentrations of the parent drug and its active metabolites are critical. This in silico data, when combined with in vitro metabolic studies, can inform more sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models.

-

Safety: This workflow can be extended to model the binding of metabolites to known off-targets, such as hERG channels or other kinases, to proactively assess potential toxicological liabilities.

By integrating these computational techniques early in the drug development pipeline, researchers can gain a deeper, more mechanistic understanding of a drug's complete pharmacological profile, leading to the design of safer and more effective medicines.

References

-

Vandetanib Monograph. Cancer Care Ontario. [Link]

-

Vandetanib. PubChem, National Center for Biotechnology Information. [Link]

-

Vandetanib. LiverTox, National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

Vandetanib. Wikipedia. [Link]

-

Vandetanib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Physico-chemical Properties of Vandetanib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial. Bioinformatics, YouTube. [Link]

-

5UGB: Crystal structure of the EGFR kinase domain. RCSB PDB. [Link]

-

Vandetanib Drug Information. PharmaCompass.com. [Link]

-

Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

-

CHARMM. CHARMM Development Project. [Link]

-

Protein-Ligand Complex MD Tutorial. GROMACS Tutorials by Justin A. Lemkul. [Link]

-

Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. PMC, National Institutes of Health. [Link]

-

ZD6 Ligand Summary. RCSB PDB. [Link]

-

Vandetanib Impurity 1. SynZeal. [Link]

-

Recent Developments and Applications of the CHARMM force fields. PMC, National Institutes of Health. [Link]

-

2GS6: Crystal Structure of the active EGFR kinase domain. RCSB PDB. [Link]

-

Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]

-

EGFR kinase domain structure (PDB ID 5ugc). ResearchGate. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Separation of vandetanib and its metabolites. ResearchGate. [Link]

-

Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

-

What is the mechanism of Vandetanib? Patsnap Synapse. [Link]

-

How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

-

Implementation of the CHARMM Force Field in GROMACS. ACS Publications. [Link]

-

How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

-

What is the best force field for protein MD simulation? ResearchGate. [Link]

-

5CAV: EGFR kinase domain with compound 41a. RCSB PDB. [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

-

Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

-

EGFR - Receptor protein-tyrosine kinase. UniProt. [Link]

-

Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer. MDPI. [Link]

-

Small molecule docking. Bonvin Lab. [Link]

-

Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS. YouTube. [Link]

-

How to perform Protein-DNA simulation using CHARMM36. GROMACS forums. [Link]

-

Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

-

Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. [Link]

Sources

- 1. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vandetanib - Wikipedia [en.wikipedia.org]

- 3. Cancer Care Ontario | Cancer Care Ontario [cancercareontario.ca]

- 4. academiccharmm.org [academiccharmm.org]

- 5. Vandetanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 9. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 10. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rcsb.org [rcsb.org]

- 18. youtube.com [youtube.com]

- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

Physicochemical Characterization of O-Demethyl Vandetanib: An In-Depth Technical Guide

Foreword: The Critical Role of Metabolite Characterization in Drug Development

In the intricate journey of drug development, the characterization of a parent drug is only the beginning of the story. Understanding the metabolites, the transformed versions of the drug produced by the body's metabolic processes, is equally crucial. These metabolites can have their own pharmacological activity, toxicity profiles, and pharmacokinetic behaviors. A thorough physicochemical characterization of major metabolites is therefore not just a regulatory expectation but a scientific necessity for a comprehensive understanding of a drug's overall disposition and effect.

This guide provides an in-depth technical overview of the core physicochemical characterization of O-Demethyl Vandetanib, a significant metabolite of the anti-cancer agent Vandetanib. While Vandetanib is a multi-targeted tyrosine kinase inhibitor, its metabolites, including O-Demethyl Vandetanib, contribute to the overall pharmacological and toxicological profile. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for the comprehensive analysis of this key metabolite.

O-Demethyl Vandetanib: An Introduction

O-Demethyl Vandetanib is a phase I metabolite of Vandetanib, formed by the enzymatic O-demethylation of the methoxy group on the quinazoline ring. This seemingly minor structural modification—the conversion of a methoxy group to a hydroxyl group—can have profound effects on the molecule's physicochemical properties, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | O-Demethyl Vandetanib | Vandetanib (Parent Drug) |

| CAS Number | 910298-60-1[1] | 443913-73-3 |

| Molecular Formula | C21H22BrFN4O2[1] | C22H24BrFN4O2 |

| Molecular Weight | 461.34 g/mol [1] | 475.36 g/mol |

| Chemical Structure | A quinazoline derivative with a hydroxyl group at the 6-position. | A quinazoline derivative with a methoxy group at the 6-position. |

The introduction of a phenolic hydroxyl group in O-Demethyl Vandetanib is anticipated to significantly alter its properties compared to the parent drug, Vandetanib. This hydroxyl group can act as a hydrogen bond donor, potentially increasing its aqueous solubility and polarity while decreasing its lipophilicity. A comprehensive characterization is essential to quantify these differences and predict the in vivo behavior of the metabolite.

Aqueous Solubility: A Cornerstone of Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability. For a compound to be absorbed from the gastrointestinal tract, it must first be in solution. Vandetanib is known to have low aqueous solubility, a characteristic that often presents formulation challenges.[2][3] The solubility of O-Demethyl Vandetanib is a key parameter to determine.

Theoretical Considerations

The presence of the hydroxyl group in O-Demethyl Vandetanib, capable of hydrogen bonding with water molecules, suggests that it will exhibit higher aqueous solubility than Vandetanib. However, the extent of this increase needs to be experimentally determined.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Protocol:

-

Preparation of Buffers: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.

-

Sample Preparation: Add an excess amount of O-Demethyl Vandetanib powder to vials containing each buffer. Ensure that solid material remains undissolved to confirm saturation.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid precipitation of the supersaturated solution during this step.

-

Quantification: Analyze the concentration of O-Demethyl Vandetanib in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Express the solubility in mg/mL or µg/mL for each pH condition.

Data Presentation: Expected Solubility Profile

| pH | Expected Solubility of O-Demethyl Vandetanib (µg/mL) | Reference Solubility of Vandetanib (µg/mL) |

| 1.2 | > Vandetanib | ~ Soluble in acidic pH[4] |

| 4.5 | > Vandetanib | Low |

| 6.8 | > Vandetanib | Low |

| 7.4 | > Vandetanib | 8[2][5] |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH. This is crucial as the ionized and un-ionized forms of a drug have different solubilities, permeabilities, and binding characteristics. Vandetanib has two pKa values, 5.2 (aminoquinazolone) and 9.4 (piperidine).[3]

Theoretical Considerations

The introduction of a phenolic hydroxyl group in O-Demethyl Vandetanib will introduce a new acidic pKa. The pKa of a typical phenol is around 10. The other two pKa values corresponding to the quinazoline and piperidine moieties are expected to be similar to those of Vandetanib, although minor shifts may occur due to the electronic effect of the new hydroxyl group.

Experimental Protocol: Potentiometric Titration

This is a highly accurate method for pKa determination.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated electrode. The pKa is determined from the inflection point of the titration curve.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a precise amount of O-Demethyl Vandetanib in a suitable solvent system (e.g., water with a small amount of co-solvent if necessary to ensure solubility).

-

Titration Setup: Use a calibrated potentiometer with a pH electrode. Maintain a constant temperature and inert atmosphere (e.g., by purging with nitrogen) to prevent CO2 absorption.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the titration curve. Specialized software can be used for accurate determination.

Data Presentation: Expected pKa Values

| Ionizable Group | Expected pKa of O-Demethyl Vandetanib | Reference pKa of Vandetanib |

| Phenolic Hydroxyl | ~9-10 | N/A |

| Aminoquinazolone | ~5.2 | 5.2[3] |

| Piperidine | ~9.4 | 9.4[3] |

Lipophilicity (LogP/LogD): A Predictor of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor influencing membrane permeability, protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. The distribution coefficient (LogD) is the log of the partition coefficient at a specific pH.

Theoretical Considerations

The replacement of a methoxy group with a more polar hydroxyl group is expected to decrease the lipophilicity of O-Demethyl Vandetanib compared to Vandetanib. This would result in a lower LogP value.

Experimental Protocol: Shake-Flask Method for LogP Determination

This is the traditional and most reliable method for determining LogP.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured.

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of O-Demethyl Vandetanib in one of the phases and add the other phase.

-

Equilibration: Agitate the mixture for a sufficient time to allow for complete partitioning.

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Determine the concentration of O-Demethyl Vandetanib in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Data Presentation: Expected Lipophilicity

| Parameter | Expected Value for O-Demethyl Vandetanib | Reference Value for Vandetanib |

| LogP | < 5.0 | 5.0[5] |

Solid-State Characterization: Understanding the Material's Form

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and manufacturability. It is important to characterize the solid form of O-Demethyl Vandetanib to ensure consistency and control.

Key Techniques for Solid-State Characterization

-

X-Ray Powder Diffraction (XRPD): Provides information on the crystalline or amorphous nature of the material and can identify different polymorphic forms.

-

Differential Scanning Calorimetry (DSC): Determines the melting point, glass transition temperature, and can detect polymorphism and solvate formation.

-

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for identifying solvates and hydrates.

-

Polarized Light Microscopy (PLM): A visual technique to assess crystallinity and morphology.

Experimental Workflow for Solid-State Analysis

Caption: Workflow for the solid-state characterization of O-Demethyl Vandetanib.

Chemical Stability Assessment: Ensuring Product Integrity

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. This information is used to establish a re-test period and recommend storage conditions.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Conditions:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: e.g., 3% H2O2 at room temperature.

-

Thermal Degradation: Heating the solid material.

-

Photostability: Exposing the solid material to light according to ICH Q1B guidelines.

ICH Stability Testing

Formal stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[6]

Storage Conditions (ICH Q1A(R2)):

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6]

Experimental Workflow for Stability Assessment

Caption: Workflow for the chemical stability assessment of O-Demethyl Vandetanib.

Conclusion: A Pathway to Comprehensive Understanding

The physicochemical characterization of O-Demethyl Vandetanib is a critical step in the comprehensive evaluation of Vandetanib. While the presence of the phenolic hydroxyl group suggests predictable changes in properties such as increased solubility and decreased lipophilicity compared to the parent drug, rigorous experimental verification is paramount. The methodologies outlined in this guide provide a robust framework for obtaining the necessary data to understand the behavior of this important metabolite. This knowledge is not only fundamental to regulatory compliance but also invaluable for guiding formulation development, interpreting pharmacokinetic data, and ultimately ensuring the safety and efficacy of Vandetanib therapy.

References

-

PubChem. Vandetanib. National Center for Biotechnology Information. [Link]

-

Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. MDPI. [Link]

-

Novel molecular adducts of an anti-cancer drug vandetanib with enhanced solubility. CrystEngComm (RSC Publishing). [Link]

-

vanDETanib. Cancer Care Ontario. [Link]

-

Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. Springer. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed. [Link]

-

AusPAR Attachment 1: Product Information for Caprelsa (vandetanib). Therapeutic Goods Administration (TGA). [Link]

-

Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Solitek Pharma. [Link]

-

Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

-

Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

-

API: solid state robust characterization in key to cut costs and time!. AlfatestLab. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS. PubMed. [Link]

-

Substructure and whole molecule approaches for calculating log P. ResearchGate. [Link]

-

VANDETANIB. PharmaCompass.com. [Link]

-